Benzyl ((1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methyl)carbamate
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Overview
Description
Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methyl}carbamate is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of benzyl carbamate with a fluoromethyl-substituted oxabicyclohexane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog without the bicyclic structure.
Fluoromethyl-substituted compounds: Compounds with similar fluoromethyl groups but different core structures.
Oxabicyclohexane derivatives: Compounds with similar bicyclic frameworks but different substituents.
Uniqueness
Benzyl N-{[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl}carbamate is unique due to its combination of a fluoromethyl group and a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18FNO3 |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
benzyl N-[[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methyl]carbamate |
InChI |
InChI=1S/C15H18FNO3/c16-9-15-7-14(8-15,11-20-15)10-17-13(18)19-6-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,18) |
InChI Key |
DTXIXLRQUZWBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)CF)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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